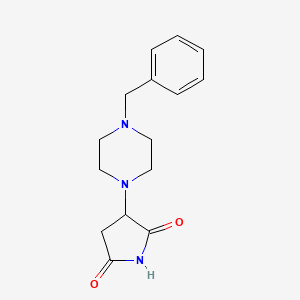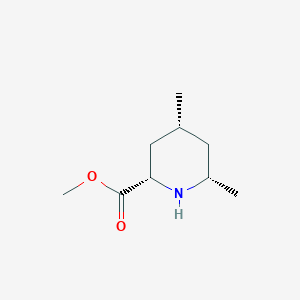![molecular formula C16H16ClNO6S B2992333 N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine CAS No. 713501-82-7](/img/structure/B2992333.png)
N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine, commonly known as NMDA receptor antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. In
Aplicaciones Científicas De Investigación
Glycine Derivatives in Biological Systems
Glycine, a simple amino acid, and its derivatives have been explored for their osmoprotective properties in bacterial growth under hypertonic conditions. Studies like the one by Chambers et al. (1987) have shown that certain glycine derivatives can substitute for naturally occurring osmoprotectants like glycine betaine in Escherichia coli, indicating their potential utility in studying bacterial adaptation and survival mechanisms (Chambers et al., 1987).
Sulfonamide Ligands in Coordination Chemistry
Sulfonamide groups, often part of complex molecules like N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine, play a significant role in coordination chemistry. For example, Ma et al. (2008) demonstrated the utility of sulfonamide-based ligands in constructing novel coordination polymers with diverse architectures and magnetic properties. Their research highlights the versatility of sulfonamide ligands in designing functional materials with potential applications in catalysis, magnetic storage, and molecular recognition (Ma et al., 2008).
Enantioselective Synthesis and Molecular Recognition
The structural complexity of molecules like N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine lends them potential applications in enantioselective synthesis and molecular recognition. Akazome et al. (2000) explored the enantioselective inclusion of sulfoxides by dipeptides, revealing the importance of chiral molecules in selective chemical transformations and the potential for developing novel chiral selectors or catalysts (Akazome et al., 2000).
Biological Investigations of Sulfonamide Derivatives
Sulfonamide derivatives have also been investigated for their biological activities. Shafieyoon et al. (2019) synthesized and characterized a glycine-based sulfonamide derivative, examining its antimicrobial properties and potential as a ligand in metal complexes. This research underscores the importance of sulfonamide derivatives in medicinal chemistry, especially in the design of molecules with specific biological activities (Shafieyoon et al., 2019).
Propiedades
IUPAC Name |
2-(4-chloro-N-(3,4-dimethoxyphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S/c1-23-14-8-7-13(9-15(14)24-2)25(21,22)18(10-16(19)20)12-5-3-11(17)4-6-12/h3-9H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHHSMDMBJXXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2992250.png)

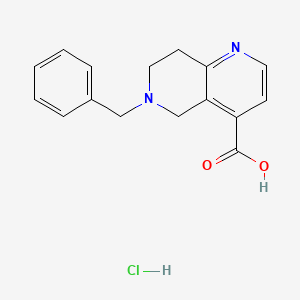
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2992254.png)
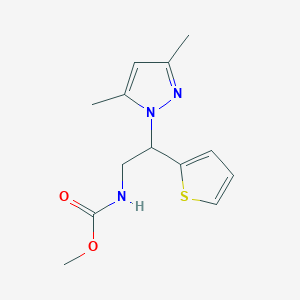
![3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2992256.png)
![1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2992257.png)
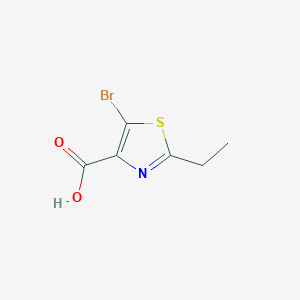
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2992262.png)


![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2992268.png)
